molecular formula C22H24BrN3O2 B11522938 (3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11522938
M. Wt: 442.3 g/mol
InChI Key: QMOQTGFTSMUNDS-UHFFFAOYSA-N
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Description

(3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Imino Group: The imino group is formed by reacting the methoxyphenyl-substituted indole with an appropriate amine.

    Attachment of the Methylpiperidinyl Group: The final step involves the attachment of the methylpiperidinyl group through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core and methoxyphenyl group.

    Reduction: Amino derivatives resulting from the reduction of the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core, methoxyphenyl group, and methylpiperidinyl group. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of (3Z)-5-BROMO-3-[(4-METHOXYPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24BrN3O2

Molecular Weight

442.3 g/mol

IUPAC Name

5-bromo-3-(4-methoxyphenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C22H24BrN3O2/c1-15-9-11-25(12-10-15)14-26-20-8-3-16(23)13-19(20)21(22(26)27)24-17-4-6-18(28-2)7-5-17/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

QMOQTGFTSMUNDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC=C(C=C4)OC)C2=O

Origin of Product

United States

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